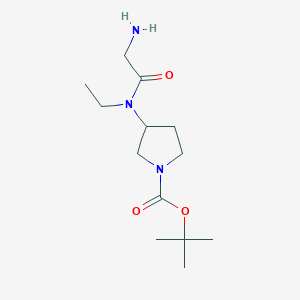
1,4-Dimethylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with two methyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of the substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline has been developed, which can be further modified to obtain (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid . The reaction conditions typically involve the use of zinc and magnesium enolates to achieve high diastereoselectivity.
Industrial Production Methods: Industrial production of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions: Common reagents used in the reactions of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions are typically mild to ensure the stability of the piperidine ring structure .
Major Products Formed: The major products formed from the reactions of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid depend on the type of reaction. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the piperidine ring.
Aplicaciones Científicas De Investigación
(2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used to study enzyme-substrate interactions and protein-ligand binding. In medicine, the compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Additionally, in the industry, it is utilized in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular targets may include enzymes involved in metabolic pathways, receptors, and transport proteins .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid include other piperidine derivatives such as (2R,4R)-4-hydroxyproline and (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acid . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: The uniqueness of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both methyl and carboxylic acid groups. This unique combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in biological systems.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1,4-dimethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9(2)7(5-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
RZIWEWJJKJVNCK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C(C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)


![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14789285.png)

![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)



![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)
![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)

